molecular formula C15H21N B2742431 N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287301-39-5

N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2742431
CAS RN: 2287301-39-5
M. Wt: 215.34
InChI Key: DUSOCOHEBHDQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine, also known as MBP, is a chemical compound that has been of interest to researchers due to its potential applications in medicine and pharmacology. MBP is a bicyclic amine that has been synthesized through various methods and has been found to have a unique mechanism of action that makes it a promising candidate for further investigation. In

Scientific Research Applications

N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been found to have potential applications in medicine and pharmacology. It has been shown to have antinociceptive and anti-inflammatory effects, making it a promising candidate for the treatment of pain and inflammation. N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has also been found to have potential applications as an antidepressant and anxiolytic agent, as it has been shown to increase levels of serotonin and dopamine in the brain.

Mechanism Of Action

The mechanism of action of N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to act as a selective inhibitor of the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the observed antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been found to have several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, as well as to decrease levels of inflammatory cytokines. N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has also been found to have analgesic effects, as it reduces pain sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine is its unique mechanism of action, which makes it a promising candidate for further investigation. However, its synthesis can be challenging, and it may not be readily available for all researchers. Additionally, the exact dosage and administration of N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine for research purposes are not well-established.

Future Directions

Future research on N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine could focus on its potential applications in the treatment of pain, inflammation, depression, and anxiety. Further investigation into its mechanism of action and its effects on neurotransmitter levels could also provide valuable insights into its potential therapeutic uses. Additionally, the development of more efficient and scalable synthesis methods could make N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine more readily available for research purposes.

Synthesis Methods

The synthesis of N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been accomplished through various methods, including the use of palladium-catalyzed cross-coupling reactions and the use of chiral auxiliary reagents. One method involves the reaction of 1-bromo-3-methylcyclobutane with (1R,2S,5R)-menthol in the presence of a palladium catalyst to form the bicyclic structure. The resulting intermediate is then treated with N-methylamine to yield N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine.

properties

IUPAC Name

N-methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12-4-3-5-13(6-12)7-14-8-15(9-14,10-14)11-16-2/h3-6,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSOCOHEBHDQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.